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Introduction

Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is an organic
compound with the chemical formula CoH120.[1] It is a colorless, slightly viscous liquid
characterized by a pleasant floral, balsamic odor reminiscent of hyacinths.[2][3] This aromatic
alcohol is found naturally in various fruits, teas, and balsams, including strawberries and
cinnamon.[2][4] Industrially, it is often synthesized through the hydrogenation of
cinnamaldehyde.[4][5] Due to its fragrance profile and its utility as a chemical intermediate,
benzenepropanol is a significant compound in the fragrance, flavor, and pharmaceutical
industries.[4][6] It serves as a precursor in the synthesis of more complex molecules, including
pharmaceuticals like the central skeletal muscle relaxant, proformiphen.[2][4] This guide
provides an in-depth overview of its chemical properties and the analytical techniques used for
its structure elucidation.

Chemical and Physical Properties

Benzenepropanol's physical and chemical characteristics are well-documented, making it a
versatile component in various applications. It is soluble in organic solvents like ethanol and
propylene glycol but only slightly soluble in water.[2][4] A summary of its key quantitative
properties is presented below.
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Property Value Source(s)
Molecular Formula CoH120 [1][6]
Molecular Weight 136.19 g/mol [11[31[61[7]
Boiling Point 235-236 °C [2][3][6]
Melting Point <-18°C [21[31[7]
Density ~1.001 g/mL at 20 °C [21[8]

Refractive Index (n20/D)

1.526

[2](3]

Flash Point

109 °C (229 °F)

[2](3]

Water Solubility

~5,680 mg/L at 25 °C

[7]

LogP (Octanol/Water)

1.88-1.9

[317]

Appearance

Colorless to pale yellow,

slightly viscous liquid

[1112](3]1[5]

Odor

Sweet, floral, balsamic

[2](3]

Structure Elucidation

The definitive structure of benzenepropanol is confirmed through a combination of modern

spectroscopic technigues. These methods provide complementary information about the

molecule's carbon framework, functional groups, and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic

molecules by providing detailed information about the hydrogen (*H) and carbon (*3C) atoms.[9]

[10]

1H NMR Spectroscopy

The 'H NMR spectrum of benzenepropanol provides a clear fingerprint of its structure. The

key signals are:
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o Aromatic Protons (CeHs-): A multiplet typically appearing in the 7.1-7.3 ppm range,
integrating to 5 protons, which is characteristic of a monosubstituted benzene ring.

» Methylene Protons (-CHz-Ar): A triplet at approximately 2.7 ppm, integrating to 2 protons.
This signal corresponds to the methylene group directly attached to the benzene ring and is
split by the adjacent methylene group.

» Methylene Protons (-CH2-CH20-): A multiplet (often a quintet or sextet) around 1.9 ppm,
integrating to 2 protons. This signal arises from the central methylene group, which is split by
the two adjacent methylene groups.

o Methylene Protons (-CH2-OH): A triplet at about 3.7 ppm, integrating to 2 protons. This
downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.
The signal is split by the neighboring methylene group.[11]

« Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically 1.5-4.0
ppm), integrating to 1 proton. Its position is variable and depends on concentration and
solvent. This peak will disappear upon shaking the sample with D20, a common method for
identifying exchangeable protons.[12]

13C NMR Spectroscopy
The 13C NMR spectrum confirms the carbon skeleton:

o Aromatic Carbons: Signals for the phenyl group typically appear between 125 and 142 ppm.
Due to symmetry, four signals are expected for the six aromatic carbons. The carbon
attached to the propyl chain (ipso-carbon) is found at the most downfield end of this range.

 Aliphatic Carbons:

o

The carbon bonded to the hydroxyl group (-CH2-OH) is the most downfield of the aliphatic
signals, typically appearing around 60-65 ppm.[12]

o

The carbon attached to the benzene ring (-CHz-Ar) appears around 34 ppm.

[¢]

The central methylene carbon (-CH2-CH2-CH3-) is found at approximately 32 ppm.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For benzenepropanol, under Electron lonization (El):

e Molecular lon (M*): The molecular ion peak is expected at m/z = 136, corresponding to the
molecular weight of CoH120.[7] This peak may be of moderate to low intensity.

o Key Fragmentation Patterns:

o Alpha-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of
the C-C bond adjacent to the oxygen atom.[12][13] For benzenepropanol, this would
involve the loss of a Cz2Hs radical, but a more favorable fragmentation is the loss of water.

o Loss of Water (M-18): A prominent peak is often observed at m/z = 118, resulting from the
dehydration of the molecular ion.[7][12]

o Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the
propyl chain results in the formation of the stable tropylium ion (C7H7*) at m/z = 91. A
rearrangement often precedes this fragmentation. A related peak at m/z = 92 is also
common.

o Another significant peak is often seen at m/z = 117, corresponding to the loss of a
hydroxyl radical followed by rearrangement.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14] The IR
spectrum of benzenepropanol shows characteristic absorption bands:

e O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm1,
characteristic of the hydroxyl group involved in hydrogen bonding.[11]

e C-H Stretch (Aromatic): Sharp, medium-intensity peaks typically found just above 3000 cm~1
(e.g., 3020-3080 cm™1).

e C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm~1 (e.g., 2850-2960 cm~1),
corresponding to the methylene groups of the propyl chain.
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C=C Stretch (Aromatic): Medium to weak intensity peaks in the 1450-1600 cm~1 region,
confirming the presence of the benzene ring.[11]

C-O Stretch: A strong absorption band in the 1000-1100 cm~? range, indicative of a primary
alcohol.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate structural analysis.

General Protocol for NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the benzenepropanol sample in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, Deuterated Chloroform) in a standard 5 mm
NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to
calibrate the chemical shift to O ppm.

Instrument Setup: Place the sample tube in the NMR spectrometer (e.g., 400 MHz or higher
for better resolution). Tune and shim the instrument to optimize the magnetic field
homogeneity.

Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence. A larger number of scans is
typically required (e.g., 128 or more) due to the lower natural abundance of 13C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)
signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in
the *H NMR spectrum to determine the relative proton ratios.

General Protocol for GC-MS

o Sample Preparation: Prepare a dilute solution of benzenepropanol (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or hexane.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b7769557?utm_src=pdf-body
https://www.benchchem.com/product/b7769557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

o GC Conditions: Inject a small volume (e.g., 1 pL) of the sample into the GC inlet. Use a
suitable capillary column (e.g., a non-polar DB-5 or similar). Program the oven
temperature to ramp from a low starting temperature (e.g., 50 °C) to a higher final
temperature (e.g., 250 °C) to ensure separation from any impurities.

o MS Conditions: Use Electron lonization (EIl) at a standard energy of 70 eV. Set the mass
analyzer to scan a mass range of m/z 40-400.

Data Analysis: Identify the peak corresponding to benzenepropanol in the gas
chromatogram. Analyze the mass spectrum associated with this peak to identify the
molecular ion and characteristic fragment ions.

General Protocol for FTIR Spectroscopy

Sample Preparation: As benzenepropanol is a liquid, the simplest method is to place a
single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates to create a thin film.

Background Spectrum: Run a background scan with the empty salt plates in the sample
holder to record the spectrum of the ambient atmosphere (COz, H20), which will be
subtracted from the sample spectrum.

Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the
spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: After automatic background subtraction, analyze the resulting spectrum.
Identify the key absorption bands and assign them to the corresponding functional groups
(O-H, C-H, C=C, C-0) by comparing their wavenumbers to correlation charts.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the study of

benzenepropanol.
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Logical Flow for Structure Elucidation of Benzenepropanol
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Caption: Logical flow for the structure elucidation of Benzenepropanol.
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General Experimental Workflow for Spectroscopic Analysis
B ——
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Caption: General experimental workflow for spectroscopic analysis.

Benzenepropanol as a Pharmaceutical Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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